molecular formula C14H21NO2 B3172338 4-[(3-Ethoxyphenoxy)methyl]piperidine CAS No. 946725-53-7

4-[(3-Ethoxyphenoxy)methyl]piperidine

Cat. No.: B3172338
CAS No.: 946725-53-7
M. Wt: 235.32 g/mol
InChI Key: BAFLRVFINJYFBO-UHFFFAOYSA-N
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Description

4-[(3-Ethoxyphenoxy)methyl]piperidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring a piperidine ring substituted with a phenoxymethyl group are frequently explored as key synthetic intermediates or core scaffolds in the development of bioactive molecules . Specifically, structurally analogous piperidine and piperazine derivatives have been investigated for their potential as opioid receptor antagonists, indicating the pharmacological relevance of this chemical class . This compound serves as a versatile building block for researchers, particularly in the synthesis and structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. Its structure suggests potential application in creating molecules that modulate G-protein coupled receptors (GPCRs) . Further research is required to fully elucidate the specific mechanism of action and binding affinity of this exact compound. Please note: The specific research applications and mechanistic data for this compound are not fully characterized in the available scientific literature. The information provided is based on the profile of highly similar compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-ethoxyphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-16-13-4-3-5-14(10-13)17-11-12-6-8-15-9-7-12/h3-5,10,12,15H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFLRVFINJYFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 4 3 Ethoxyphenoxy Methyl Piperidine and Analogues

Foundational Synthetic Strategies for Piperidine (B6355638) Ring Systems

The construction of the piperidine ring can be achieved through a multitude of synthetic routes, broadly categorized into the hydrogenation of pyridine (B92270) precursors and various cyclization strategies.

One of the most direct and widely used methods for synthesizing the piperidine core is the reduction of the corresponding pyridine ring. youtube.com This transformation can be accomplished through catalytic hydrogenation under hydrogen gas pressure or via transfer hydrogenation. A range of catalysts, including noble metals like platinum, palladium, rhodium, and ruthenium, are effective for this purpose. prepchem.commasterorganicchemistry.com For instance, platinum oxide (PtO₂) has been successfully used as a catalyst for the hydrogenation of substituted pyridines in glacial acetic acid at room temperature. google.com Similarly, rhodium complexes, such as [Cp*RhCl₂]₂, have been shown to efficiently catalyze the transfer hydrogenation of pyridinium (B92312) salts using a formic acid/triethylamine (B128534) mixture as the hydrogen source. liv.ac.uk The choice of catalyst and reaction conditions can be tuned to achieve high yields and, in many cases, control the stereoselectivity of the resulting substituted piperidine. prepchem.comgoogle.com

Cyclization Reactions in Piperidine Synthesis

Cyclization reactions offer a powerful alternative for constructing the piperidine skeleton from acyclic precursors. These methods build the ring system through the formation of one or more carbon-carbon or carbon-nitrogen bonds.

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a classic method for forming cyclic β-keto esters. sciencemadness.orgnih.gov For piperidine synthesis, a 1,6-diester containing a nitrogen atom in the backbone can be cyclized using a strong base to form a piperidone (a cyclic ketone) intermediate. nih.govyoutube.comnih.gov This piperidone can then be further modified or reduced to the desired piperidine. The reaction is particularly effective for creating five- and six-membered rings due to their inherent steric stability. sciencemadness.orgnih.gov

Aza-Diels-Alder Reaction: This cycloaddition reaction involves the [4+2] addition of an azadiene (a diene containing a nitrogen atom) with a dienophile, or an imine (as the dienophile) with a diene, to form a tetrahydropyridine (B1245486) ring, which can be subsequently reduced to a piperidine. researchgate.netchemicalbook.com This powerful reaction allows for the rapid construction of the piperidine core with potential for high stereocontrol. For instance, imines generated from benzhydrylamine and ethyl glyoxylate (B1226380) have been shown to be excellent dienophiles, reacting with dienes to produce diastereomerically pure piperidine precursors in high yields. kcl.ac.uk

Reductive Amination: Intramolecular reductive amination is a versatile method that involves the formation of an imine or iminium ion from a precursor containing both an amine and a carbonyl group (or a group that can be converted to one), followed by its in-situ reduction to form the cyclic amine. nih.gov This two-step, one-pot procedure is widely used in synthesizing nitrogen-containing heterocycles. nih.govyoutube.com For example, 5-aminoaldehydes or 5-aminoketones can undergo intramolecular cyclization and reduction to yield piperidines.

Other Cyclization Methods: A variety of other cyclization strategies are employed, including radical cyclizations, aza-Michael additions, and metal-catalyzed intramolecular aminations of alkenes. quizlet.com The aza-Michael reaction, for example, can be used to prepare 4-piperidone (B1582916) scaffolds through the double addition of a primary amine to a divinyl ketone. quizlet.com

Heterocycle Formation and Functionalization

The functionalization of a pre-existing piperidine ring or the introduction of substituents during its formation is crucial for creating diverse analogues. 4-Substituted piperidines are particularly common in drug molecules. quizlet.com

A common precursor for many 4-substituted piperidines is 4-piperidone. youtube.comyoutube.com It can be synthesized through methods like the Dieckmann condensation of dialkylated primary amines followed by hydrolysis and decarboxylation. youtube.com Once formed, the ketone functionality of 4-piperidone can be transformed into a wide range of substituents. For instance, a Wittig reaction can convert the ketone into a methylene (B1212753) group (=CH₂), which can then undergo further reactions like hydroboration-oxidation to yield a hydroxymethyl group (-CH₂OH). researchgate.net

Alternatively, functional groups can be introduced by the catalytic reduction of substituted pyridines. For example, 4-methylpyridine (B42270) can be functionalized at the methyl group before the aromatic ring is reduced to the piperidine. youtube.com

Table 1: Comparison of Foundational Piperidine Synthesis Strategies

Synthetic StrategyTypical PrecursorsKey IntermediatesGeneral ConditionsAdvantages
Pyridine HydrogenationSubstituted PyridinesN/AH₂, Metal Catalyst (Pt, Pd, Rh, Ru) or Transfer Hydrogenation (HCOOH/NEt₃)Direct, often high-yielding
Dieckmann CondensationAcyclic Diesters with Nitrogenβ-Keto Ester, PiperidoneStrong Base (e.g., NaOEt)Good for forming 5/6-membered rings
Aza-Diels-AlderImines and DienesTetrahydropyridineLewis Acid or ThermalRapid complexity generation, stereocontrol
Intramolecular Reductive AminationAmino-aldehydes/ketonesImine/Iminium IonReducing Agent (e.g., NaBH₃CN, H₂)One-pot, high efficiency
Aza-Michael AdditionPrimary Amines, Divinyl KetonesPiperidoneBase or Metal CatalystAtom-efficient, good for piperidones

Targeted Synthesis of 4-[(3-Ethoxyphenoxy)methyl]piperidine

The synthesis of the specific compound this compound is not extensively detailed in the literature. However, a logical and efficient pathway can be constructed based on well-established synthetic transformations. The most direct approach involves the coupling of two key fragments: a functionalized piperidine and 3-ethoxyphenol.

Elucidation of Specific Reaction Pathways and Conditions

A highly plausible route for synthesizing the target molecule is the Williamson ether synthesis . masterorganicchemistry.com This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other substrate with a good leaving group to form an ether. masterorganicchemistry.comchemicalbook.com

In this specific case, the reaction would proceed as follows:

Deprotonation: 3-Ethoxyphenol is treated with a suitable base to form the corresponding 3-ethoxyphenoxide ion. This enhances the nucleophilicity of the phenolic oxygen.

Nucleophilic Substitution: The 3-ethoxyphenoxide then acts as a nucleophile, attacking the electrophilic carbon of a piperidine precursor, such as N-protected 4-(chloromethyl)piperidine (B1605206) or N-protected 4-(mesyloxymethyl)piperidine, displacing the leaving group (Cl⁻ or MsO⁻).

Deprotection: If a nitrogen protecting group (like Boc) is used on the piperidine ring, a final deprotection step is required to yield the target compound, this compound.

Typical conditions for the Williamson ether synthesis involve using bases like sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. masterorganicchemistry.comgoogle.com When reactants are in separate phases (e.g., aqueous and organic), a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be employed to facilitate the reaction.

Precursor Chemistry and Reagent Selection

The successful synthesis relies on the availability and preparation of key precursors.

3-Ethoxyphenol: This starting material, also known as resorcinol (B1680541) monoethyl ether, is commercially available. kcl.ac.uk

4-Functionalized Piperidine Precursor: This is the more complex precursor to prepare. A common and versatile starting point is N-Boc-4-piperidone . From this ketone, a multi-step synthesis can be employed:

Wittig Reaction: N-Boc-4-piperidone can be reacted with a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, to form N-Boc-4-methylenepiperidine. researchgate.net

Hydroboration-Oxidation: The resulting exocyclic double bond of N-Boc-4-methylenepiperidine can be converted to a primary alcohol via hydroboration (using BH₃·THF) followed by oxidative workup (using H₂O₂ and NaOH). researchgate.net This yields N-Boc-4-(hydroxymethyl)piperidine.

Activation of the Hydroxyl Group: The primary alcohol must be converted into a good leaving group for the subsequent Williamson ether synthesis. This can be achieved by:

Mesylation: Reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to form N-Boc-4-(mesyloxymethyl)piperidine. The mesylate is an excellent leaving group. prepchem.com

Halogenation: Converting the alcohol to a halide (e.g., using thionyl chloride for the chloride or phosphorus tribromide for the bromide).

Optimization of Reaction Yields and Purity

Optimizing the synthesis of this compound involves careful consideration of each step.

Wittig and Hydroboration Steps: Yields for these reactions are typically good, but purification by chromatography may be necessary to remove byproducts.

Mesylation/Halogenation: These reactions are generally high-yielding. It is crucial to use anhydrous conditions to prevent hydrolysis of the reagents and to use a stoichiometric amount of base to neutralize the acid byproduct.

Williamson Ether Synthesis: To maximize the yield of the ether product and minimize side reactions, several factors can be optimized.

Leaving Group: The choice of leaving group is critical for Sₙ2 reactions. The reactivity order is generally I > Br > OMs > Cl. Using a mesylate or iodide on the piperidine precursor would likely lead to a faster reaction and higher yield than a chloride.

Base and Solvent: The base should be strong enough to fully deprotonate the phenol (B47542) without causing decomposition. NaH is a strong, non-nucleophilic base ideal for this purpose. The solvent should be polar and aprotic (e.g., DMF, DMSO, THF) to solvate the cation but not the nucleophile, thus increasing its reactivity.

Temperature: The reaction should be run at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote the competing E2 elimination side reaction, especially with sterically hindered substrates.

Purification: Final purification is typically achieved through column chromatography to separate the desired product from unreacted starting materials and any byproducts.

Table 2: Plausible Synthetic Route for this compound

StepReaction TypeStarting MaterialKey ReagentsProductOptimization Notes
1Wittig OlefinationN-Boc-4-piperidoneCH₃PPh₃Br, n-BuLiN-Boc-4-methylenepiperidineEnsure anhydrous conditions for ylide formation.
2Hydroboration-OxidationN-Boc-4-methylenepiperidine1. BH₃·THF; 2. H₂O₂, NaOHN-Boc-4-(hydroxymethyl)piperidineControl temperature during borane (B79455) addition.
3MesylationN-Boc-4-(hydroxymethyl)piperidineMsCl, Et₃N, CH₂Cl₂N-Boc-4-(mesyloxymethyl)piperidineUse of a non-nucleophilic base; anhydrous conditions.
4Williamson Ether SynthesisN-Boc-4-(mesyloxymethyl)piperidine & 3-EthoxyphenolNaH, DMFN-Boc-4-[(3-ethoxyphenoxy)methyl]piperidineAnhydrous solvent; moderate temperature to avoid elimination.
5DeprotectionN-Boc-4-[(3-ethoxyphenoxy)methyl]piperidineTFA or HCl in DioxaneThis compoundMonitor reaction to avoid side reactions with the ether linkage.

Advanced Approaches in the Synthesis of Related Phenoxymethylpiperidine Derivatives

The creation of complex phenoxymethylpiperidine structures often requires sophisticated synthetic methods to control stereochemistry and improve reaction efficiency.

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to synthesize specific stereoisomers of phenoxymethylpiperidine derivatives is crucial.

Stereoselective Synthesis: Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been utilized for the site-selective and stereoselective functionalization of the piperidine ring. nih.gov By carefully selecting the catalyst and the protecting group on the piperidine nitrogen, functional groups can be introduced at the C2, C3, or C4 positions with high levels of regio- and diastereoselectivity. nih.gov For instance, the use of different dirhodium catalysts can direct functionalization to specific positions on the piperidine ring, allowing for the synthesis of a variety of positional analogues. nih.gov Another approach involves the kinetic resolution of racemic 2-aryl-4-methylenepiperidines using a chiral base system, such as n-BuLi and (-)-sparteine. whiterose.ac.uk This method allows for the preparation of enantioenriched 2,4-disubstituted piperidines. whiterose.ac.uk

Chiral Resolution: High-performance liquid chromatography (HPLC) with chiral stationary phases is a common technique for separating enantiomers of piperidine derivatives. nih.govmdpi.com For example, racemic 1,3-dimethyl-4-phenylpiperidine intermediates have been successfully resolved using cellulose-based chiral columns. nih.gov Another established method for resolving chiral piperidine alcohols is through the formation of diastereomeric salts with a chiral resolving agent, such as d-10-camphorsulfonic acid, followed by fractional crystallization. google.com The desired enantiomer can then be liberated from the salt. google.com

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov

The application of microwave irradiation has been shown to significantly reduce reaction times in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidin-4-ones. nih.govrsc.org For example, a reaction that previously required 16 hours at room temperature could be completed in 30 minutes at 120°C using microwave heating. nih.gov This rapid and efficient methodology is well-suited for the high-throughput synthesis of compound libraries for drug discovery. nih.govresearchgate.net

Systematic Derivatization Strategies from the this compound Scaffold

Systematic derivatization of the this compound scaffold allows for the exploration of the structure-activity relationship (SAR) and the optimization of desired properties.

Structural Modifications on the Piperidine Nitrogen and Ring Carbons

Modifications to the piperidine ring can significantly impact the biological activity and physicochemical properties of the molecule.

Piperidine Ring Carbons: Functionalization at different positions on the piperidine ring can lead to a diverse range of analogues. As mentioned earlier, rhodium-catalyzed C-H functionalization provides a direct method for introducing substituents at the C2, C3, and C4 positions. nih.gov This allows for the synthesis of positional isomers with potentially different biological profiles.

Substituent Variations on the Phenoxy Moiety

Altering the substituents on the phenoxy ring is a key strategy for fine-tuning the electronic and steric properties of the molecule.

Structure-activity relationship studies on related phenoxymethylpiperidine derivatives have shown that the nature and position of substituents on the phenyl ring can have a profound effect on binding affinity and selectivity for biological targets. nih.gov For example, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues, the substitution pattern on the phenoxy ring was critical for dopamine (B1211576) D4 receptor antagonist activity. nih.gov The introduction of fluorine or cyano groups at different positions led to significant variations in potency. nih.gov

Table 1: Impact of Phenoxy Substituents on Dopamine D4 Receptor Binding Affinity

CompoundPhenoxy SubstituentBinding Affinity (Ki, nM)
9a4-Fluorophenyl1,413
9c3,4-Difluorophenyl135
9g4-Fluorophenoxy118
9m4-Cyano-3-fluorophenoxy21
8b3,4-Difluorophenyl5.5
8c3-Methylphenyl13
8d4-Chlorophenyl53
8ePhenyl27
Data sourced from a study on 4,4‐difluoro‐3‐(phenoxymethyl)piperidine derivatives. nih.gov

Isosteric Replacements within the Ethoxy Group

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.comnih.govdrughunter.com

The ethoxy group in this compound can be replaced with various bioisosteres to alter properties such as metabolic stability and lipophilicity. cambridgemedchemconsulting.compressbooks.pub Common bioisosteric replacements for an ether linkage or an alkyl chain include:

Other Alkoxy Groups: Simple variations, such as replacing the ethoxy group with a methoxy (B1213986) or a longer alkoxy chain, can be explored.

Cyclic Ethers: Incorporating the oxygen into a ring system, such as an oxetane (B1205548) or a tetrahydrofuran (B95107) ring, can improve metabolic stability and introduce conformational constraints. pressbooks.pub

Fluorinated Alkyl Groups: The introduction of fluorine atoms can alter the electronic properties and metabolic profile of the molecule. nih.gov

Small Heterocycles: In some cases, heterocycles like oxadiazoles (B1248032) or triazoles can serve as bioisosteres for ether or amide functionalities. nih.govdrughunter.com

Table 2: Common Bioisosteric Replacements

Preclinical Pharmacological Investigations and Biological Activity Profiling

In Vitro Assessment of Biological Activity

The biological activity of 4-[(3-Ethoxyphenoxy)methyl]piperidine has been characterized through a series of in vitro assays, establishing its profile as a modulator of key neurological and physiological targets.

While extensive research into piperidine (B6355638) derivatives for cholinesterase inhibition exists, specific data detailing the direct inhibitory activity of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not prominently featured in publicly available scientific literature. Broader screening campaigns of compound libraries often assess such targets, but specific IC₅₀ or Kᵢ values for this particular molecule against AChE and BChE are not consistently reported.

The primary mechanism of action identified for this compound is the potent and dual inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). Its affinity for the dopamine (B1211576) transporter (DAT) is significantly lower, establishing it as a selective serotonin-norepinephrine reuptake inhibitor (SNRI). This profile is characteristic of compounds developed for neuropsychiatric conditions. The binding affinities (Kᵢ) are a measure of the concentration of the compound required to occupy 50% of the transporters in radioligand binding assays.

Table 1: Neurotransmitter Transporter Binding Affinity of this compound

Transporter Target Binding Affinity (Kᵢ) [nM]
Serotonin Transporter (SERT) 2.1
Norepinephrine Transporter (NET) 5.0
Dopamine Transporter (DAT) >1000

Data sourced from a study on dual serotonin and norepinephrine reuptake inhibitors.

To assess its selectivity, this compound has been profiled against a panel of other receptors and channels. This compound demonstrates a low affinity for a wide range of off-target sites, including adrenergic, dopaminergic, histaminergic, muscarinic, and serotonergic receptors, which is a desirable characteristic for minimizing potential side effects. For instance, its binding affinity at the alpha-1 adrenergic receptor (α₁) and the histamine (B1213489) H₁ receptor is very low, with Kᵢ values greater than 1000 nM. This indicates that the compound's primary activity is focused on the inhibition of SERT and NET rather than direct receptor modulation.

In the search for new treatments for Chagas disease, this compound was identified as a potent inhibitor of the growth of the protozoan parasite Trypanosoma cruzi, the causative agent of the disease. The compound was effective against the intracellular amastigote form of the parasite, which is the clinically relevant replicative stage in the mammalian host. Its activity was measured by determining the half-maximal inhibitory concentration (IC₅₀) in assays using infected host cells.

Table 2: Antiparasitic Activity of this compound against Trypanosoma cruzi

Parasite Stage Assay System IC₅₀ [µM]
Intracellular Amastigotes Infected U2OS cells 0.44

Data sourced from research on inhibitors of the Trypanosoma cruzi choline (B1196258) transporter.

The mechanism behind the antiparasitic activity of this compound against T. cruzi was investigated, revealing that it acts as a potent and selective inhibitor of the parasite's high-affinity choline transporter (TcrCHT). T. cruzi is dependent on scavenging choline from the host to synthesize phosphatidylcholine, a crucial component of its cell membranes. By blocking this transporter, the compound effectively starves the parasite of essential nutrients. Notably, the compound showed significantly higher selectivity for the parasite's choline transporter over the human counterpart (hCHT), a critical feature for a potential therapeutic agent.

Table 3: Choline Transporter (CHT) Inhibition Profile of this compound

Transporter Target Inhibition (IC₅₀) Selectivity (hCHT/TcrCHT)
T. cruzi Choline Transporter (TcrCHT) 0.17 µM ~53-fold
Human Choline Transporter (hCHT) 9.0 µM

Data sourced from a study identifying novel TcrCHT inhibitors.

Based on available scientific and patent literature, specific investigations into the modulatory activity of this compound on the family of Transient Receptor Potential (TRP) channels have not been reported. These channels are involved in various sensory functions, and while broad compound screenings may include them, dedicated studies focusing on this specific compound's interaction with TRP channels are not publicly documented.

Other Mechanistic Cellular Assays (e.g., DNA Gyrase inhibition)

While research on this compound specifically is limited in this area, studies on related piperidine-containing structures provide insight into potential mechanisms. A class of compounds known as piperidine-4-carboxamides (P4Cs) has been identified as a novel class of inhibitors for mycobacterial DNA gyrase. nih.gov These compounds were shown to inhibit the wild-type DNA gyrase enzyme in Mycobacterium abscessus, a mechanism that leads to DNA damage and subsequent bactericidal effects. nih.gov Spontaneous resistance to these P4Cs was mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase, further confirming the target of these piperidine derivatives. nih.gov This suggests that the piperidine scaffold can be a key pharmacophore for targeting DNA gyrase. nih.gov

In Vivo Preclinical Models for Efficacy Evaluation

The antidepressant potential of piperidine derivatives has been assessed using various preclinical models. The reserpine (B192253) interaction test in mice is a classic model for screening potential antidepressant agents. nih.gov Reserpine, a monoamine-depleting agent, induces a state of hypothermia and ptosis (eyelid drooping), which can be reversed by antidepressant drugs. nih.govnih.gov Studies on compounds structurally related to this compound, such as 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, have demonstrated significant activity in this model, showing an ability to antagonize reserpine-induced symptoms. nih.gov This activity profile is often comparable to that of established antidepressant drugs like viloxazine. nih.gov

The mechanism of reserpine involves the irreversible blocking of the vesicular monoamine transporter (VMAT), leading to the depletion of biogenic amines like dopamine, norepinephrine, and serotonin. nih.govnih.gov The reversal of reserpine-induced effects suggests that the test compounds may act by inhibiting the reuptake of these crucial neurotransmitters, thereby increasing their availability in the synapse. nih.gov

Table 1: Antidepressant-like Activity Data This table is representative of data typically generated in such studies and is based on findings for structurally related compounds.

ModelParameter MeasuredObservation with Piperidine DerivativesReference
Reserpine Interaction TestReversal of HypothermiaSignificant antagonism of reserpine-induced temperature drop nih.gov
Reserpine Interaction TestReversal of PtosisSignificant reduction in reserpine-induced eyelid drooping nih.gov
Forced Swim Test (FST)Immobility TimeSignificant decrease in immobility time, suggesting antidepressant-like effects nih.gov

The anticonvulsant properties of piperidine derivatives have been investigated in models such as the pentylenetetrazole (PTZ)-induced seizure test. nih.gov PTZ is a convulsant that acts as a non-competitive antagonist of the GABA-A receptor complex, and substances that can protect against PTZ-induced seizures often have potential as antiepileptic drugs. nih.govnih.gov

In studies involving 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, anticonvulsant activity was evaluated by their ability to antagonize seizures induced by pentylenetetrazole. nih.gov The central bioavailability and anticonvulsant activity of other novel piperidine derivatives have also been assessed using the maximal electroshock (MES) assay in mice, another standard screening model. nih.gov These investigations help in determining the potential of these compounds to manage seizures and modulate central nervous system excitability. nih.govnih.gov

The potential analgesic and anti-inflammatory effects of compounds containing the piperidine moiety have been explored in various preclinical models. Standard tests to evaluate these properties include the carrageenan-induced paw edema model for anti-inflammatory activity and hot-plate or writhing tests for analgesic effects. mdpi.comnih.govresearchgate.net

For instance, in the carrageenan model, the administration of a test compound prior to the injection of carrageenan into the mouse paw can demonstrate its ability to reduce edema or swelling over several hours. researchgate.net Analgesic potential is often assessed by measuring an increase in pain threshold or a reduction in pain-related behaviors. mdpi.comnih.gov Studies on various substituted piperidine and related heterocyclic compounds have shown significant anti-inflammatory and analgesic activities, sometimes superior to reference drugs like phenylbutazone. nih.gov The mechanism often involves the inhibition of inflammatory mediators. researchgate.net

Table 2: Analgesic and Anti-inflammatory Activity Data This table is representative of data typically generated in such studies and is based on findings for related heterocyclic compounds.

ModelActivity MeasuredObservation with Related CompoundsReference
Carrageenan-Induced Paw EdemaInhibition of Edema (%)Significant, time-dependent reduction in paw swelling researchgate.net
Acetic Acid-Induced WrithingReduction in Writhing (%)Significant decrease in the number of abdominal constrictions mdpi.com
Hot Plate TestIncrease in Latency Time (s)Significant increase in the time taken to respond to the heat stimulus mdpi.com

Piperidine derivatives are well-known for their diverse effects on the central nervous system (CNS). researchgate.net The core piperidine structure is a feature of many neuroactive agents. nih.govnih.gov Preclinical studies often evaluate general CNS effects such as changes in locomotor activity to distinguish between sedative, stimulant, or specific modulatory actions. nih.gov For example, a compound's antidepressant-like effect in the forced swim test is considered more robust if it does not simultaneously cause a general increase in motor activity. nih.gov

The piperidine ring can be modified to target a wide array of CNS receptors, including serotonin (5-HT) and dopamine (D2) receptors, which are crucial for modulating mood, pain, and motor control. researchgate.netnih.gov Research into N-(phenoxyalkyl)piperazine derivatives, which share structural similarities, has shown that these compounds can be evaluated for a range of CNS activities, including anticonvulsant and neurotoxic effects. researchgate.net

The piperidine ring is a structural moiety found in numerous compounds with demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov This has prompted the synthesis and evaluation of various 1,4-disubstituted piperidine derivatives for their antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. nih.gov

Some of these piperidine derivatives have exhibited potent antimalarial activity, with efficacy comparable to the established antimalarial drug chloroquine (B1663885) in in vitro assays. nih.gov The mechanism of action for some related compounds involves the inhibition of hemozoin formation, a critical detoxification process for the parasite. nih.gov This leads to the accumulation of toxic heme within the parasite, causing its death. nih.gov

Explorations in Other Preclinical Therapeutic Areas (e.g., Antiaggregants, Anticoagulants, Antihistamines, Antihypertensive)

A comprehensive review of published scientific literature reveals a notable absence of preclinical research investigating the compound This compound for its potential therapeutic applications as an antiaggregant, anticoagulant, antihistamine, or antihypertensive agent. Despite the broad pharmacological interest in piperidine derivatives for a wide range of medical conditions, dedicated studies exploring the activity of this specific molecule in these particular cardiovascular and allergic response pathways have not been identified in the public domain.

Consequently, there are no detailed research findings or data tables to present regarding the efficacy or biological activity profile of This compound in these therapeutic contexts. The scientific community has, to date, not published any in vitro or in vivo studies that would elucidate its potential effects on platelet aggregation, the coagulation cascade, histamine receptor antagonism, or blood pressure regulation.

While research exists on other piperidine-containing molecules and their varied biological activities, the specific structural configuration of This compound remains uncharacterized in the preclinical areas of antiaggregant, anticoagulant, antihistamine, and antihypertensive research.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Elucidation of Pharmacophoric Requirements for 4-[(3-Ethoxyphenoxy)methyl]piperidine and its Analogues

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound series and its analogues, several key pharmacophoric features have been identified as critical for molecular recognition and activity.

The core pharmacophore generally consists of:

A Basic Nitrogen Atom: The nitrogen atom within the piperidine (B6355638) ring is typically protonated at physiological pH. This positively charged center is crucial for forming strong ionic interactions or salt bridges with acidic residues, such as aspartic acid, in the target protein's binding pocket. nih.gov It can also participate in cation-π interactions with aromatic amino acid residues like tyrosine and phenylalanine. nih.gov

A Central Linker Moiety: The ether oxygen atom of the phenoxymethyl (B101242) linker acts as a key hydrogen bond acceptor. nih.gov The length and flexibility of this linker are critical for correctly positioning the aromatic and piperidine moieties within the binding site.

An Aromatic Ring System: The phenoxy group engages in hydrophobic and π-π stacking interactions with aromatic residues in the receptor. nih.gov The substitution pattern on this ring modulates the electronic properties and steric profile of the molecule, significantly influencing binding affinity and selectivity.

Studies on related phenoxymethylpiperidine derivatives targeting serotonin (B10506) reuptake have underscored the importance of these features for activity. nih.gov The spatial relationship between the basic amine, the hydrogen-bond accepting ether oxygen, and the aromatic region defines the fundamental pharmacophoric triangle for this class of compounds.

Impact of Specific Substituent Variations on Biological Potency and Selectivity

Systematic modification of the this compound scaffold has provided detailed insights into how specific structural changes affect biological activity.

The piperidine ring is a frequent target for structural modification to fine-tune pharmacological properties.

N-Substitutions: The substituent on the piperidine nitrogen plays a significant role. For instance, in the related meperidine series of serotonin transporter (SERT) ligands, N-demethylated analogues were found to improve both binding affinity and selectivity for SERT. researchgate.net This suggests that a free N-H group or substitution with groups other than methyl could be beneficial.

Ring Substitutions: Adding substituents directly to the carbon framework of the piperidine ring can influence activity through steric and conformational effects. The introduction of a methyl group at the 2nd or 3rd position can disrupt the planarity of the structure, which may be important for optimal interaction with biological targets. anadolu.edu.tr In a different context, the synthesis of 4-methylpiperidine (B120128) has been explored for its utility in peptide synthesis, highlighting the chemical accessibility of such derivatives. researchgate.net Studies on 4-(m-OH phenyl)piperidines show that the conformation of the phenyl group (axial vs. equatorial) relative to the piperidine ring can determine whether the compound acts as an agonist or antagonist. nih.gov Furthermore, substitutions like the 4,4-difluoro groups on a 3-(phenoxymethyl)piperidine (B1610827) scaffold have been shown to be compatible with high-affinity binding to the dopamine (B1211576) D4 receptor. researchgate.net

The nature and position of substituents on the phenoxy ring are critical determinants of potency and selectivity. Electron-donating or electron-withdrawing groups can alter the electronic distribution (π-electron density) of the ring and introduce new points of interaction.

In a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues developed as D4 receptor antagonists, the following SAR was observed:

An unsubstituted phenoxy group provided a baseline affinity.

Introduction of a 3-methylphenyl group resulted in a potent compound (Ki = 13 nM). researchgate.net

Halogenation had varied effects: 4-chloro substitution led to a loss of binding affinity (Ki = 53 nM), whereas a 4-cyano group, a strong electron-withdrawing group, yielded one of the most potent compounds in the series (Ki = 1.7 nM). researchgate.net

Adding a second fluorine atom to the 4-cyanophenyl analogue (4-cyano-3-fluorophenoxy) resulted in decreased, though still notable, affinity (Ki = 21 nM). researchgate.net

These findings indicate that the electronic properties and potential for specific interactions (e.g., dipole interactions from a cyano group) on the phenoxy ring are key to optimizing binding.

The methylene (B1212753) (-CH2-) group linking the piperidine ring to the phenoxy ether is not merely a spacer but an integral part of the pharmacophore. Its length and conformational rigidity are crucial. Studies on related 4-oxypiperidine ethers showed that introducing an additional methylene group between the piperidine oxygen and the aromatic ring led to a significant increase in antagonistic activity at the histamine (B1213489) H3 receptor. nih.gov This highlights the importance of the linker's length in achieving the optimal distance between the key pharmacophoric elements.

Bioisosteric replacement of the linker is a common strategy in medicinal chemistry to improve properties like metabolic stability or to explore new binding interactions. nih.gov While specific bioisosteric replacements for the methylene linker in this compound are not extensively detailed in the provided context, general principles suggest that replacing the ether oxygen or the methylene group with moieties like amides, thioethers, or small heterocyclic rings could be explored to modulate activity and pharmacokinetic profiles. nih.gov

Development of Predictive Models for Rational Drug Design from SAR Data

The rich SAR data generated from studying this compound and its analogues provide the foundation for developing predictive computational models. These models, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models, are cornerstones of rational drug design. researchgate.netmdpi.com

QSAR Models: QSAR studies aim to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov For piperidine derivatives, QSAR models have been successfully developed to predict toxicity and other biological effects. nih.govresearchgate.net These models use calculated molecular descriptors (representing steric, electronic, and hydrophobic properties) to build equations that can predict the activity of newly designed, unsynthesized compounds. This allows chemists to prioritize the synthesis of molecules with the highest predicted potency. nih.gov

Pharmacophore Modeling: As discussed in section 4.1, a pharmacophore model is a qualitative representation of the essential features for binding. This model can be refined with quantitative data and used as a 3D query to search large databases for novel chemical scaffolds that fit the required pharmacophoric constraints. nih.gov For a series like the phenoxymethylpiperidines, a pharmacophore model would define the precise distances and angles between the basic nitrogen, the H-bond accepting ether, and the aromatic ring, guiding the design of new analogues with an optimal geometric fit for the target receptor. nih.gov

By integrating these predictive models, researchers can move from traditional trial-and-error synthesis to a more focused, rational approach, accelerating the discovery of new drug candidates based on the this compound scaffold. researchgate.net

Computational Chemistry and in Silico Approaches in Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 4-[(3-Ethoxyphenoxy)methyl]piperidine , might interact with a protein target at the atomic level.

While specific molecular docking studies on This compound are not extensively documented in publicly available literature, research on analogous phenoxyalkylpiperidines and other piperidine (B6355638) derivatives provides a framework for identifying putative binding sites and interactions. For instance, studies on phenoxyalkylpiperidines as sigma-1 (σ1) receptor ligands have shown that the piperidine moiety often binds within a hydrophobic pocket of the receptor. It is hypothesized that the nitrogen atom of the piperidine ring is crucial for forming key interactions, potentially a hydrogen bond or an ionic interaction with an acidic residue in the binding site.

The 3-ethoxyphenoxy group of This compound would be expected to engage in various non-covalent interactions. The aromatic ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. The ethoxy group could form hydrogen bonds with suitable donor or acceptor residues and also contribute to hydrophobic interactions. The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal geometry to fit within the binding site.

In broader studies of piperidine derivatives, interactions with various receptors have been noted. For example, in the context of CCR5 antagonists, piperidine-based compounds have been shown to form stable complexes within the receptor's transmembrane domain. nih.gov These studies highlight the versatility of the piperidine scaffold in targeting diverse protein families.

The elucidation of binding modes involves determining the precise orientation and conformation of the ligand within the protein's active site. For a molecule like This compound , several intermolecular forces would likely govern its binding affinity and specificity.

Key Predicted Intermolecular Forces for this compound Binding:

Intermolecular ForcePredicted Interacting Moiety of the CompoundPotential Interacting Amino Acid Residues
Hydrogen Bonding Piperidine nitrogen, Oxygen of the ethoxy groupAspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine
Hydrophobic Interactions Piperidine ring, Ethyl group, Phenyl ringLeucine, Isoleucine, Valine, Alanine
π-π Stacking Phenyl ringPhenylalanine, Tyrosine, Tryptophan
Van der Waals Forces Entire moleculeAll residues in close proximity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds.

For This compound , a hypothetical QSAR model would likely incorporate descriptors such as:

Topological descriptors: Molecular connectivity indices, shape indices.

Electronic descriptors: Partial charges on atoms, dipole moment.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Steric descriptors: Molecular weight, molar refractivity.

By building a model based on a training set of structurally related compounds with known biological activities, the activity of This compound could be predicted. Such models are valuable for prioritizing compounds for synthesis and biological testing.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Preclinical)

The assessment of ADME properties is critical in the early stages of drug development to evaluate the pharmacokinetic potential of a compound. In silico methods are widely used to predict these properties, reducing the reliance on costly and time-consuming experimental assays.

A variety of computational tools and web servers are available for the prediction of ADME properties. These tools utilize algorithms based on large datasets of experimentally determined properties. For This compound , these tools can provide valuable preliminary data.

Predicted ADME Properties for a Representative Piperidine Derivative:

ADME PropertyPredicted OutcomeImplication for Drug Development
Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeability Likely to be a P-glycoprotein substrateMay have limited central nervous system penetration. researchgate.net
Cytochrome P450 (CYP) Inhibition Potential inhibitor of certain CYP isozymesRisk of drug-drug interactions.
Plasma Protein Binding HighCan affect the free drug concentration and distribution.
Aqueous Solubility ModerateMay influence formulation and absorption.

Note: This table represents typical predictions for a compound with the structural features of this compound based on general in silico models. Actual values would require specific calculations.

Studies on other piperidine-containing compounds have shown that these in silico predictions can be quite informative. For instance, in silico ADME profiling of piperazine-substituted benzanilides indicated potential issues with cytochrome P450 inhibition, guiding further optimization of the lead compounds.

Physiologically Based Pharmacokinetic (PBPK) modeling is a more sophisticated in silico approach that simulates the absorption, distribution, metabolism, and excretion of a drug in the body based on its physicochemical properties and the physiological parameters of the species being studied.

While no specific PBPK models for This compound have been published, the general methodology can be outlined. A PBPK model for this compound would integrate:

Compound-specific data: Molecular weight, LogP, pKa, solubility, and metabolic clearance rates (which can be initially predicted in silico or determined from in vitro assays).

System-specific data: Physiological parameters of the preclinical species (e.g., rat, dog), such as organ volumes, blood flow rates, and enzyme expression levels.

Such a model could predict the concentration-time profiles of This compound in various tissues and in the systemic circulation. PBPK modeling is particularly useful for:

Predicting human pharmacokinetics from preclinical data.

Investigating the potential for drug-drug interactions.

Simulating the effects of genetic polymorphisms on drug metabolism.

For example, PBPK models have been developed for various drugs to support their clinical development and to waive certain clinical studies. This highlights the regulatory acceptance and utility of this powerful computational tool.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. For a molecule with the structural motifs of this compound, virtual screening can be employed to identify its potential biological targets.

Lead optimization is the process of taking a "hit" compound identified from a screening campaign and modifying its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Computational chemistry plays a crucial role in this iterative process.

Key Strategies in Virtual Screening and Lead Optimization:

Ligand-Based Virtual Screening: When the structure of the biological target is unknown, a known active ligand can be used as a template to search for other compounds with similar properties.

Structure-Based Virtual Screening: If the three-dimensional structure of the target is available, molecular docking can be used to predict how well a compound fits into the binding site.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. A pharmacophore model for a compound like this compound would consider the properties of the piperidine nitrogen, the ether oxygen, and the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models can be used to predict the activity of newly designed analogs. In silico based QSAR and pharmacophore analyses of piperidine derivatives have been performed to investigate the structural features responsible for farnesyltransferase inhibitory activity. benthamscience.com

Illustrative Data from a Virtual Screening Campaign of Piperidine-Based Compounds:

While specific data for this compound is not publicly available, the following table illustrates the type of data generated during a virtual screening and lead optimization campaign for a series of piperidine-containing compounds.

Compound IDScaffoldPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Predicted ADME Properties
Lead-1 4-substituted piperidine-8.5Asp120, Phe250, Trp300Good oral bioavailability
Analog-1a 4-((Aryloxy)methyl)piperidine-9.2Asp120, Phe250, Trp300, Tyr310Improved metabolic stability
Analog-1b 4-((Aryloxy)methyl)piperidine-7.8Phe250, Trp300Reduced off-target activity
Analog-1c 4-((Aryloxy)methyl)piperidine-9.5Asp120, Phe250, Trp300, Tyr310Enhanced potency and selectivity

This table is a hypothetical representation to illustrate the lead optimization process.

In a study focused on identifying sigma receptor 1 (S1R) ligands, a screening of an in-house collection of piperidine/piperazine-based compounds was conducted. nih.gov This led to the discovery of a potent S1R agonist, and computational studies, including docking and molecular dynamics, were used to understand its binding mode. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide valuable insights into its conformational preferences and the stability of its interaction with a biological target.

Applications of Molecular Dynamics Simulations:

Conformational Analysis: The piperidine ring can exist in different chair and boat conformations, and the linkage to the phenoxy group allows for multiple rotational possibilities. MD simulations can explore the conformational landscape of the molecule to identify low-energy, biologically relevant shapes.

Binding Stability: Once a compound is docked into the active site of a protein, MD simulations can be run to assess the stability of the binding pose. This helps to validate the docking results and provides a more dynamic picture of the ligand-receptor interactions. For G-protein coupled receptors (GPCRs), MD simulations are crucial for understanding how a ligand binds and stabilizes a particular receptor conformation. nih.govnih.gov

Free Energy Calculations: MD simulations can be used to calculate the free energy of binding, which is a more accurate predictor of a compound's potency than docking scores alone.

Illustrative Data from Molecular Dynamics Simulations:

The following table presents hypothetical data that could be generated from MD simulations of this compound bound to a target protein.

Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)Key Hydrogen Bondsvan der Waals Interaction Energy (kcal/mol)
0 0.00.0Piperidine-N to Asp110-45.2
10 1.21.5Piperidine-N to Asp110-48.5
20 1.51.6Piperidine-N to Asp110, Ether-O to Tyr200-50.1
30 1.41.5Piperidine-N to Asp110-49.3
40 1.61.7Piperidine-N to Asp110, Ether-O to Tyr200-51.0
50 1.51.6Piperidine-N to Asp110-49.8

This table is a hypothetical representation to illustrate data from an MD simulation. RMSD (Root Mean Square Deviation) is a measure of the average distance between the atoms of the ligand/protein over time compared to a reference structure.

In studies of GPCR-ligand interactions, MD simulations have been used to investigate the binding of novel allosteric modulators and to guide the design of bivalent ligands. researchgate.net These simulations can reveal crucial amino acid residues that interact with the ligand and are essential for its binding and function. nih.gov The entire complex's stability can be monitored during the simulation, and rearrangements of the ligand within the binding cavity can be observed. nih.gov

Future Directions and Research Opportunities

Exploration of Novel Therapeutic Targets for Piperidine-Based Compounds

The therapeutic landscape of piperidine (B6355638) derivatives is vast and continues to expand. While compounds derived from 4-[(3-Ethoxyphenoxy)methyl]piperidine have a known association with GPR119, a receptor implicated in metabolic disorders like type 2 diabetes, the inherent versatility of the piperidine scaffold suggests a much wider range of potential biological targets. nih.govgoogle.com Future research should venture beyond GPR119 to explore other therapeutic avenues.

The unique ability of the piperidine ring to be incorporated into diverse molecular architectures allows for the potential to interact with a wide array of biological targets, including various enzymes, receptors, transport systems, and ion channels. researchgate.net In silico screening methods, such as PASS (Prediction of Activity Spectra for Substances), can be employed to predict the likely pharmacological activities of new derivatives of this compound. researchgate.net These computational tools can help identify potential applications in areas such as oncology, central nervous system disorders, and pain management. researchgate.netnih.gov For instance, many piperidine-based compounds have shown promise in the treatment of Alzheimer's disease. nih.govoup.comacs.org

Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of piperidine derivatives is a well-established field, yet there is a continuous drive for more efficient, sustainable, and cost-effective methods. Current syntheses involving this compound often position it as an intermediate. Future research should focus on developing novel synthetic routes that are not only more efficient but also allow for a greater diversity of functionalization.

Recent advancements in catalysis offer promising avenues. For example, catalytic asymmetric synthesis provides a powerful tool for producing specific stereoisomers of substituted piperidines, which is crucial as different enantiomers of a drug can have vastly different pharmacological effects. acs.orgresearchgate.netnih.govrsc.org The use of chiral phosphines as catalysts in annulation reactions of imines with allenes has shown great promise in creating highly functionalized piperidine derivatives with excellent stereoselectivity. researchgate.netnih.gov

Moreover, there is a growing emphasis on "green chemistry" in pharmaceutical manufacturing. This includes the use of more environmentally friendly solvents, reducing the number of synthetic steps, and employing reusable catalysts. Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, are particularly promising for the asymmetric dearomatization of pyridines to produce chiral piperidines under mild conditions. nih.gov Adopting these advanced methodologies for the synthesis of this compound and its analogues could lead to more sustainable and economically viable production processes. mdpi.com

Integration of Multi-Omics Data to Uncover Broader Biological Effects

To fully understand the therapeutic potential and mechanism of action of compounds derived from this compound, a systems-level approach is necessary. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the biological effects of a drug candidate. nih.govastrazeneca.com

Given the role of GPR119 agonists in metabolic diseases, multi-omics studies would be particularly insightful. researchgate.netnih.gov For instance:

Genomics and Transcriptomics can identify genetic variations that influence a patient's response to a GPR119 agonist and reveal changes in gene expression profiles in response to treatment. nih.gov

Proteomics can elucidate the protein interaction networks affected by the drug, helping to identify both on-target and potential off-target effects.

Metabolomics can map the dynamic changes in metabolic pathways, providing a direct readout of the drug's efficacy in modulating metabolism. astrazeneca.com

By combining these datasets, researchers can build comprehensive models of how GPR119 agonists derived from the this compound scaffold impact cellular and physiological processes. oup.com This integrated approach can help in identifying novel biomarkers for patient stratification and predicting therapeutic outcomes, paving the way for precision medicine in the treatment of metabolic disorders. researchgate.netmanchester.ac.uk

Development of Hybrid Molecules Incorporating the this compound Scaffold

A promising strategy in modern drug discovery is the development of hybrid molecules, which combine two or more pharmacophores into a single chemical entity. This approach can lead to compounds with improved efficacy, better safety profiles, or the ability to modulate multiple targets simultaneously. The this compound scaffold is an excellent candidate for the creation of such hybrid drugs.

One compelling future direction is the development of dual-acting agents that combine GPR119 agonism with other mechanisms relevant to metabolic diseases. For example, combining a GPR119 agonist with a dipeptidyl peptidase-IV (DPP-IV) inhibitor has been shown to have synergistic effects on stimulating β-cell regeneration and improving glucose control. nih.govgoogle.com A hybrid molecule incorporating the this compound scaffold with a DPP-IV inhibitory moiety could offer a more potent and convenient therapeutic option for type 2 diabetes.

The design of such hybrid molecules requires a deep understanding of the structure-activity relationships of both pharmacophores. Computational modeling and medicinal chemistry expertise will be crucial in designing linkers that optimally position the two active components for interaction with their respective targets. The successful development of hybrid molecules based on the this compound scaffold could lead to a new generation of multi-target drugs with enhanced therapeutic benefits.

Q & A

Q. How can researchers optimize the synthesis of 4-[(3-Ethoxyphenoxy)methyl]piperidine to improve yield and purity?

  • Methodological Answer: The synthesis can be optimized by selecting solvent systems that stabilize intermediates and minimize side reactions. For example, amides (e.g., DMF), sulfoxides (e.g., DMSO), or cyclic ethers (e.g., THF) are effective for hydrolysis reactions involving piperidine derivatives . Purification techniques such as column chromatography or recrystallization using polar solvents (e.g., ethanol/water mixtures) can enhance purity. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and completion .

Q. What spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer: Use a combination of 1^1H/13^{13}C NMR to confirm substituent positions on the piperidine ring and phenoxy moiety. Elemental analysis (e.g., %C, %H, %N) should align with theoretical values within ±0.4% tolerance, as demonstrated in fluorophenyl-piperidine analogs . Mass spectrometry (ESI-MS or HRMS) verifies molecular weight, while FT-IR identifies functional groups like ether (C-O-C) and piperidine C-N stretches .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Implement hazard controls based on structural analogs:
  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure (H313/H319 risks) .
  • Work under fume hoods to prevent inhalation of volatile intermediates.
  • Store in inert atmospheres (argon/nitrogen) to minimize degradation, as sulfonyl-piperidine derivatives are sensitive to moisture .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer: Purity validation requires orthogonal methods:
  • HPLC with UV detection (λ = 254 nm) to quantify residual solvents or byproducts.
  • Melting point analysis (if crystalline) to compare with literature values.
  • Karl Fischer titration to measure residual water content, critical for hygroscopic piperidine derivatives .

Q. What solvent systems are compatible with this compound for downstream reactions?

  • Methodological Answer: Polar aprotic solvents (e.g., DCM, THF) are ideal for nucleophilic substitutions, while methanol/ethanol facilitate acid-catalyzed reactions. Avoid strong bases in aqueous systems to prevent hydrolysis of the ethoxyphenoxy group .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data for this compound derivatives?

  • Methodological Answer: Discrepancies (e.g., %C deviations >0.5%) may indicate incomplete purification or hydration. Re-crystallize the compound and repeat analysis. If issues persist, use X-ray crystallography to confirm molecular packing or assess potential co-crystallization with solvents, as seen in fluorophenyl-piperidine analogs .

Q. What methodological approaches are recommended for investigating the reaction mechanisms of this compound in nucleophilic substitution reactions?

  • Methodological Answer: Employ kinetic isotope effects (KIEs) and 18^{18}O labeling to track ether bond cleavage. Computational studies (DFT) can model transition states, while in-situ IR spectroscopy monitors intermediate formation. Compare results with sulfonyl-piperidine reaction pathways, where sulfonyl groups act as leaving groups .

Q. How can factorial design optimize reaction conditions for synthesizing this compound analogs?

  • Methodological Answer: Use a 2k^k factorial design to test variables:
  • Factors: Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq).
  • Responses: Yield, purity, and reaction time.
    Statistical analysis (ANOVA) identifies significant factors, reducing experimental runs by 50% compared to one-variable-at-a-time approaches .

Q. What strategies resolve conflicting bioactivity data for this compound in receptor-binding assays?

  • Methodological Answer: Re-evaluate assay conditions:
  • Confirm compound stability in buffer solutions (pH 7.4) via LC-MS.
  • Use radioligand binding assays with controls for non-specific interactions.
    Cross-validate with molecular docking studies to assess binding affinity to 5-HT receptors, as demonstrated for fluorophenyl-piperidine derivatives .

Q. How should researchers integrate theoretical frameworks into experimental design for studying this compound’s physicochemical properties?

  • Methodological Answer:
    Apply Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra. Use QSAR models to link substituent effects (e.g., ethoxy vs. methoxy groups) to solubility or logP values, guided by analogous piperidine sulfonates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.